Trans-4-(piperidin-1-ylmethyl)cyclohexan-1-amine
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Overview
Description
Trans-4-(piperidin-1-ylmethyl)cyclohexan-1-amine is a compound that features a piperidine ring attached to a cyclohexane ring via a methylene bridge. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(piperidin-1-ylmethyl)cyclohexan-1-amine typically involves the reaction of piperidine with cyclohexanone under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen in the presence of a metal catalyst . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(piperidin-1-ylmethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Trans-4-(piperidin-1-ylmethyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-(piperidin-1-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Cyclohexylamine: Shares the cyclohexane ring but lacks the piperidine moiety.
N-methylpiperidine: Similar structure but with a methyl group instead of the cyclohexane ring.
Uniqueness
Trans-4-(piperidin-1-ylmethyl)cyclohexan-1-amine is unique due to its combined piperidine and cyclohexane structures, which confer distinct chemical and biological properties. This dual structure allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-(piperidin-1-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H24N2/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h11-12H,1-10,13H2 |
InChI Key |
WAWVNSGQPSUQFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCC(CC2)N |
Origin of Product |
United States |
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